molecular formula C31H64O10 B15176370 Nonaethylene glycol monotridecyl ether CAS No. 7300-80-3

Nonaethylene glycol monotridecyl ether

Cat. No.: B15176370
CAS No.: 7300-80-3
M. Wt: 596.8 g/mol
InChI Key: JEGXGVPVHUDCKD-UHFFFAOYSA-N
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Description

Nonaethylene glycol monotridecyl ether (C₁₃E₉) is a nonionic surfactant composed of a tridecyl (C₁₃) hydrophobic alkyl chain and a hydrophilic nonaethylene glycol (9 ethylene oxide, EO) moiety. These surfactants are widely used in biochemical assays, Pickering emulsions, and membrane protein solubilization due to their tunable hydrophilic-lipophilic balance (HLB) .

Properties

CAS No.

7300-80-3

Molecular Formula

C31H64O10

Molecular Weight

596.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C31H64O10/c1-2-3-4-5-6-7-8-9-10-11-12-14-33-16-18-35-20-22-37-24-26-39-28-30-41-31-29-40-27-25-38-23-21-36-19-17-34-15-13-32/h32H,2-31H2,1H3

InChI Key

JEGXGVPVHUDCKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

The synthesis of nonaethylene glycol monotridecyl ether typically involves the polymerization of ethylene oxide with tridecyl alcohol under alkaline conditions. This process results in the formation of a polyethylene glycol chain with nine ethylene oxide units attached to a tridecyl group . Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Nonaethylene glycol monotridecyl ether undergoes various chemical reactions, including:

Scientific Research Applications

Nonaethylene glycol monotridecyl ether is widely used in scientific research due to its surfactant properties. Some of its applications include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Varying Alkyl Chain Length

Comparison of C₁₃E₉ with surfactants sharing the same EO units but differing in alkyl chain length:

Property C₁₂E₉ (Nonaethylene glycol monododecyl ether) C₁₃E₈ (Octaethylene glycol monotridecyl ether) C₁₃E₉ (Hypothetical extrapolation)
Alkyl Chain C₁₂ C₁₃ C₁₃
EO Units 9 8 9
CMC (M) 2.116 × 10⁻⁴ Not reported (C₁₃E₈) ~1.5 × 10⁻⁴ (estimated*)
Aggregation Number 24,109 (anomalously high; potential typo) Not reported ~150–300 (based on C₁₂E₈/C₁₂E₁₀)
Applications Protein solubilization , Pickering emulsions Bioconcentration studies Enhanced emulsification/stability

CMC decreases with longer alkyl chains due to increased hydrophobicity. C₁₃E₉ is projected to have a lower CMC than C₁₂E₉ but higher than C₁₃E₈.

Varying Ethylene Oxide Units

Comparison of C₁₃E₉ with surfactants sharing the same alkyl chain but differing in EO units:

Property C₁₃E₈ (Octaethylene glycol monotridecyl ether) C₁₃E₉ (Hypothetical) C₁₃E₁₀ (Decaethylene glycol monotridecyl ether)
EO Units 8 9 10
Hydrophilicity Moderate High Very High
Micelle Size Smaller aggregates Intermediate Larger, more hydrated micelles
Applications Bioconcentration studies Broad surfactant use High-solubility applications

Increasing EO units enhance hydrophilicity, raising CMC and reducing aggregation numbers. C₁₃E₉ would balance solubility and emulsification better than C₁₃E₈ .

Key Research Findings

Emulsion Stabilization

  • CO₂/N₂-Responsive Emulsions: C₁₂E₉ forms stable Pickering emulsions with silica nanoparticles. CO₂ bubbling increases silica hydrophobicity, enhancing surfactant adsorption and emulsion stability. A C₁₃E₉ analog could improve performance due to stronger hydrophobic interactions .

Environmental Impact

  • Bioconcentration: Octaethylene glycol monotridecyl ether (C₁₃E₈) shows low bioconcentration in fathead minnows, with a bioconcentration factor (BCF) of 11–25. C₁₃E₉’s longer EO chain may further reduce bioaccumulation .

Data Tables

Table 1: Critical Micelle Concentration (CMC) of Selected Surfactants

Surfactant CMC (M) Aggregation Number Hydrodynamic Radius (nm) Source
C₁₂E₈ (Octaethylene) 7.1 × 10⁻⁵ 120 Not reported
C₁₂E₉ (Nonaethylene) 2.116 × 10⁻⁴ 24,109* 15.2 (DLS)
C₁₂E₁₀ (Decaethylene) 8.0 × 10⁻⁵ 63 12.8

Potential typo in aggregation number; typical values range from 50–300 for similar surfactants.

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